N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-benzyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O2S/c35-26(31-24-9-5-2-6-10-24)19-37-28-33-32-25(34(28)18-20-7-3-1-4-8-20)17-30-27(36)29-14-21-11-22(15-29)13-23(12-21)16-29/h1-10,21-23H,11-19H2,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRFWOGFRLQZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4CC5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. This step often requires acidic or basic conditions to facilitate the cyclization process.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.
Attachment of the Phenylcarbamoyl Moiety: The phenylcarbamoyl group is attached through a carbamoylation reaction, typically using phenyl isocyanate or a similar reagent.
Incorporation of the Adamantane Carboxamide: The final step involves the coupling of the triazole derivative with adamantane-1-carboxylic acid or its activated ester, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenylcarbamoyl groups, introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, phenyl isocyanate, various solvents (e.g., dichloromethane, toluene).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. The incorporation of the adamantane structure may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against bacterial and fungal pathogens. Studies have shown that derivatives of triazoles can inhibit the growth of various microorganisms, suggesting that N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide could be explored as a novel antimicrobial agent .
Anti-inflammatory Activity
The compound's structural features may also confer anti-inflammatory properties. In vitro studies have demonstrated that triazole derivatives can modulate inflammatory pathways, potentially leading to reduced cytokine production. This suggests that this compound could be developed for treating inflammatory diseases .
Cancer Research
The compound's ability to interact with biological targets makes it a candidate for cancer therapy. Triazole derivatives have been studied for their role in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific structural modifications in this compound may enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Neurological Disorders
Recent studies have suggested that adamantane derivatives possess neuroprotective properties. The potential application of this compound in treating neurodegenerative diseases such as Alzheimer's disease is being investigated due to its ability to inhibit the aggregation of amyloid-beta peptides and modulate cholinergic activity .
Drug Delivery Systems
The unique structure of adamantane allows for the development of drug delivery systems that can enhance the solubility and stability of therapeutic agents. This compound can be utilized as a carrier for poorly soluble drugs, improving their bioavailability through novel formulation strategies .
Nanotechnology
In nanotechnology, compounds like this compound are being explored for their potential use in creating functionalized nanoparticles. These nanoparticles can be designed for targeted therapy and imaging applications in biomedical fields .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the adamantane moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Triazole Derivatives with Adamantane Moieties
Compound I (5-(Adamantane-1-yl)-4-methyl-4H-1,2,4-triazole-3-thione) :
- Core : 1,2,4-triazole with methyl and adamantane substituents.
- Key Differences : Lacks the benzyl and phenylcarbamoyl sulfanyl groups.
- Properties: Simpler alkyl substituents (methyl and adamantane) result in lower molecular weight (MW = 289.4 g/mol) compared to the target compound (estimated MW > 500 g/mol).
Target Compound :
- The additional benzyl and phenylcarbamoyl groups may reduce solubility in aqueous media but enhance binding affinity to hydrophobic targets (e.g., enzymes or receptors with lipophilic pockets).
Benzyl-Substituted Heterocycles
4-Benzyl-1,3-Oxazole Derivatives :
- Core : 1,3-oxazole with a benzyl group and sulfonylphenyl substituents.
- Key Differences : Oxazole vs. triazole core; sulfonylphenyl vs. phenylcarbamoyl sulfanyl.
- Properties :
- Tested for cytotoxicity in Daphnia magna (LC50 values: 10–50 µg/mL).
- The sulfonyl group enhances polarity, contrasting with the target compound’s thioether linkage.
Target Compound :
Phenylcarbamoyl and Sulfonamide Analogs
N-Carbamimidoyl-benzenesulfonamide (Compound 13) :
- Core : Pyrazole with sulfonamide and carbamimidoyl groups.
- Key Differences : Pyrazole vs. triazole; sulfonamide vs. phenylcarbamoyl sulfanyl.
- Properties :
Target Compound :
Biological Activity
N-[(4-benzyl-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that exhibits potential biological activity due to its unique molecular structure. The compound combines a triazole ring, an adamantane core, and various functional groups that contribute to its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 494.6 g/mol. The presence of the triazole moiety often correlates with antifungal and antimicrobial properties, while the adamantane structure may enhance membrane interactions.
Antimicrobial Activity
Preliminary studies suggest that compounds containing the triazole ring, including this compound, exhibit significant antimicrobial activity. Triazoles are known for their efficacy against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Antibacterial | |
| Escherichia coli | Antibacterial | |
| Candida albicans | Antifungal |
The compound's mechanism of action likely involves inhibition of key enzymes involved in cell wall synthesis or disruption of membrane integrity.
Anticancer Activity
Research has indicated that derivatives of 1,2,4-triazoles can exhibit anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various metabolic enzymes, disrupting essential biochemical pathways.
- Membrane Interaction : The adamantane structure enhances the compound's ability to penetrate biological membranes and interact with cellular targets.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that triazole derivatives can influence oxidative stress pathways in cancer cells.
Study on Antihypoxic Activity
A study investigated the antihypoxic activity of compounds similar to this compound. The results indicated that certain derivatives demonstrated significant protective effects against hypoxia-induced cellular damage:
| Compound | Activity (%) | Control (%) |
|---|---|---|
| Compound 3a | 37.86 | 7.35 |
| Compound 2a | 36.30 | 5.79 |
These findings underline the potential therapeutic applications of triazole-based compounds in conditions associated with hypoxia.
Q & A
Q. What synthetic methodologies are commonly employed for preparing adamantane-1-carboxamide-linked 1,2,4-triazole derivatives?
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors in alkaline media. For example, 5-(adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones are synthesized by boiling 2-(adamantane-1-yl)-N-R-hydrazinecarbothioamides with KOH, followed by neutralization with acetic acid . Subsequent alkylation with α-halogenoalkanes in n-butanol yields 3-alkylthio derivatives. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid byproducts.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Key methods include:
- NMR spectroscopy for confirming substituent positions (e.g., benzyl, sulfanyl groups).
- FT-IR to verify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- High-performance liquid chromatography (HPLC) with reverse-phase columns for purity assessment .
- Elemental analysis to validate stoichiometry.
Q. How is cytotoxicity evaluated for such derivatives in preliminary screening?
The Daphnia magna assay is a cost-effective, reproducible model for initial cytotoxicity screening. Compounds are dissolved in DMSO and diluted in freshwater, with mortality rates assessed after 24–48 hours. LC₅₀ values are calculated using probit analysis .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfanyl vs. sulfonyl groups) influence anti-hypoxic activity?
Substituents like sulfanyl (–SH) enhance antioxidant potential by scavenging free radicals, whereas sulfonyl (–SO₂–) groups may improve metabolic stability. In rat hypoxia models, derivatives with sulfanyl groups showed 30–40% increased survival rates compared to sulfonyl analogs, likely due to redox modulation . Data from Table 1 in highlights substituent-dependent trends.
Q. What computational strategies optimize reaction pathways for synthesizing structurally similar analogs?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while machine learning models identify optimal reaction conditions (e.g., solvent polarity, catalyst). For instance, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps .
Q. How do in vitro and in vivo toxicity profiles diverge for adamantane-triazole hybrids?
In vitro assays (e.g., HepG2 cells) may underestimate hepatotoxicity due to metabolic differences. In vivo studies in rodents reveal dose-dependent hepatorenal effects not detected in cell lines. Discrepancies arise from pharmacokinetic factors (e.g., bioavailability, protein binding) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose normalization : Compare molar concentrations instead of mass-based doses.
- Model standardization : Use isogenic cell lines or genetically uniform animal strains.
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .
Methodological Challenges
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-temperature conditions (–20°C) prevent decomposition of reactive intermediates like N-acyl-α-amino acyl chlorides.
- Protecting groups (e.g., benzyl for amines) shield functional groups during alkylation .
Q. What experimental designs improve SAR (structure-activity relationship) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
